alpha-(3,4-Dimethoxyphenethylimino)-alpha-methyl-O-cresol
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Overview
Description
alpha-(3,4-Dimethoxyphenethylimino)-alpha-methyl-O-cresol: is a chemical compound that belongs to the class of phenethylamines It is characterized by the presence of methoxy groups at the 3 and 4 positions of the phenethylamine structure, along with an imino group and a methyl group attached to the alpha position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of alpha-(3,4-Dimethoxyphenethylimino)-alpha-methyl-O-cresol typically involves the reaction of 3,4-dimethoxyphenethylamine with benzaldehyde and formaldehyde in the presence of hydrogen and a catalyst such as palladium on carbon . The reaction proceeds through a series of steps, including the formation of an imine intermediate, which is subsequently reduced to yield the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The process involves careful control of temperature, pressure, and reaction time to achieve efficient conversion of starting materials to the desired compound.
Chemical Reactions Analysis
Types of Reactions: alpha-(3,4-Dimethoxyphenethylimino)-alpha-methyl-O-cresol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium on carbon is commonly used for reduction reactions.
Substitution: Halogenating agents such as bromine or chlorine can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
Chemistry: In chemistry, alpha-(3,4-Dimethoxyphenethylimino)-alpha-methyl-O-cresol is used as a precursor for the synthesis of various complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and other bioactive compounds.
Biology: In biological research, this compound is studied for its potential effects on cellular processes. It is used in experiments to understand its interaction with biological molecules and its impact on cellular pathways.
Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It is explored as a candidate for the development of new drugs targeting specific diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical structure makes it valuable for the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of alpha-(3,4-Dimethoxyphenethylimino)-alpha-methyl-O-cresol involves its interaction with specific molecular targets in cells. The compound can bind to receptors or enzymes, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar structural features but lacking the imino and methyl groups.
Mescaline (3,4,5-Trimethoxyphenethylamine): A related compound with an additional methoxy group at the 5 position.
Uniqueness: alpha-(3,4-Dimethoxyphenethylimino)-alpha-methyl-O-cresol is unique due to the presence of the imino and methyl groups, which confer distinct chemical and biological properties. These modifications can enhance its reactivity and interaction with molecular targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
58199-65-8 |
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Molecular Formula |
C18H21NO3 |
Molecular Weight |
299.4 g/mol |
IUPAC Name |
2-[N-[2-(3,4-dimethoxyphenyl)ethyl]-C-methylcarbonimidoyl]phenol |
InChI |
InChI=1S/C18H21NO3/c1-13(15-6-4-5-7-16(15)20)19-11-10-14-8-9-17(21-2)18(12-14)22-3/h4-9,12,20H,10-11H2,1-3H3 |
InChI Key |
DTTZPBCSBHBWMD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NCCC1=CC(=C(C=C1)OC)OC)C2=CC=CC=C2O |
Origin of Product |
United States |
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